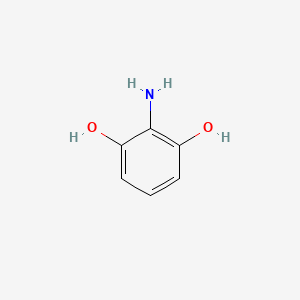

2-Aminoresorcinol

Übersicht

Beschreibung

2-Aminoresorcinol is a synthetic chemical compound that inhibits the reaction of amines with chlorine atoms . It is used as an intermediate in the production of resorcinol and 2-aminophenol .

Synthesis Analysis

2-Aminoresorcinol derivatives have been synthesized as new phenolic compounds that have the potential to serve as antioxidants . The synthesis process involves acetylation, nitration, and reduction .Molecular Structure Analysis

The empirical formula of 2-Aminoresorcinol is C6H8ClNO2, and its molecular weight is 161.59 .Chemical Reactions Analysis

2-Aminoresorcinol is used as an intermediate in the production of resorcinol and 2-aminophenol . The reaction mechanism involves the formation of a chlorine atom .Wissenschaftliche Forschungsanwendungen

Glucosidase Inhibition for Diabetes Management

2-Aminoresorcinol has been identified as a potent and selective inhibitor of intestinal glucosidase . This enzyme plays a crucial role in carbohydrate digestion and subsequent glucose absorption. By inhibiting glucosidase, 2-Aminoresorcinol can reduce postprandial blood glucose levels, which is beneficial for managing diabetes mellitus. Its uncompetitive mode of inhibition distinguishes it from other glucosidase inhibitors and offers a unique therapeutic approach.

Antioxidant Activity for Cellular Protection

Derivatives of 2-Aminoresorcinol have shown promising antioxidant activities . These compounds can neutralize free radicals and oxidizing agents, thereby protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including cardiovascular diseases, cancer, and neurological disorders. The antioxidant properties of 2-Aminoresorcinol derivatives could be harnessed to develop new treatments for these conditions.

Molecular Docking Studies for Drug Design

2-Aminoresorcinol and its derivatives have been subjected to molecular docking studies to explore their potential interactions with various enzymes . These studies are crucial for drug design as they help predict how a molecule will bind to an enzyme, which is essential for determining its efficacy and potential side effects.

Chemical Synthesis of Novel Compounds

The chemical structure of 2-Aminoresorcinol allows for the synthesis of a wide range of novel compounds. Modifications to its amino and phenolic hydroxyl groups can lead to the creation of new molecules with potential therapeutic applications .

Structural Analysis for Mechanism of Action

Understanding the structure-activity relationship of 2-Aminoresorcinol is vital for elucidating its mechanism of action. Studies have shown that certain structural changes can impact its activity, providing insights into how it can be modified to enhance its efficacy .

Probe Design for Enzymatic Studies

2-Aminoresorcinol can be used to design molecular probes to study the inhibition mechanisms of various enzymes . These probes can help identify key interactions within the enzyme’s active site, leading to a better understanding of how inhibitors work.

Colorimetric Analysis for Activity Indication

Interestingly, 2-Aminoresorcinol undergoes a color change from white to brown at room temperature, which correlates with a decrease in its activity . This property can be utilized in colorimetric assays to indicate the presence or absence of enzymatic activity.

Food Chemistry for Nutritional Enhancements

In the field of food chemistry, 2-Aminoresorcinol derivatives have been explored for their potential to enhance the nutritional value of food products. Their ability to inhibit enzymes like glucosidase can be beneficial in developing food items that support better glucose management .

Wirkmechanismus

Target of Action

The primary target of 2-Aminoresorcinol is the intestinal glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestine.

Mode of Action

2-Aminoresorcinol acts as a potent and selective inhibitor of intestinal glucosidase . Unlike most glucosidase inhibitors, it exhibits an uncompetitive mode of inhibition . This means that 2-Aminoresorcinol binds to the enzyme-substrate complex, preventing the further action of the enzyme .

Biochemical Pathways

The inhibition of intestinal glucosidase by 2-Aminoresorcinol affects the carbohydrate digestion pathway . By inhibiting this enzyme, the breakdown of complex sugars in the intestine is slowed down. This leads to a slower absorption of sugars, which can help manage blood sugar levels, particularly beneficial for patients with diabetes mellitus .

Result of Action

The molecular effect of 2-Aminoresorcinol’s action is the inhibition of the intestinal glucosidase enzyme, preventing the breakdown of complex sugars . On a cellular level, this results in a decrease in the rate of sugar absorption in the intestine, leading to a more controlled increase in blood sugar levels after meals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminoresorcinol. Factors such as pH levels in the gastrointestinal tract, the presence of other food or drugs, and individual metabolic differences can all potentially impact the effectiveness of 2-Aminoresorcinol

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-aminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCLNGRAIMPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275707 | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoresorcinol | |

CAS RN |

3163-15-3 | |

| Record name | 2-Aminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

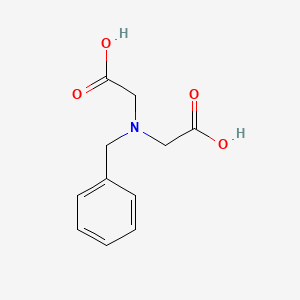

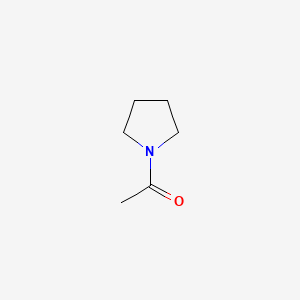

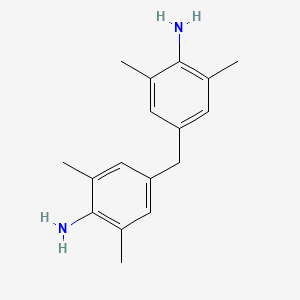

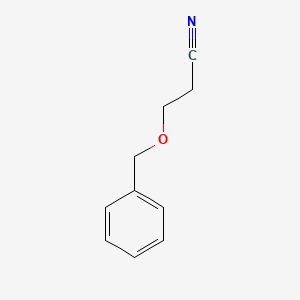

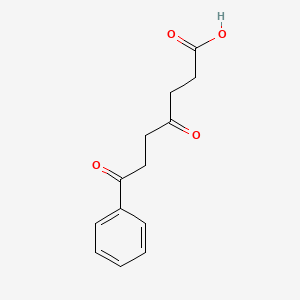

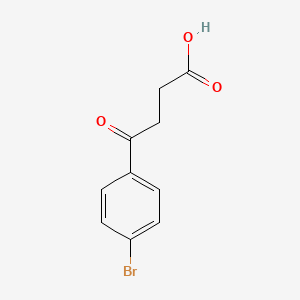

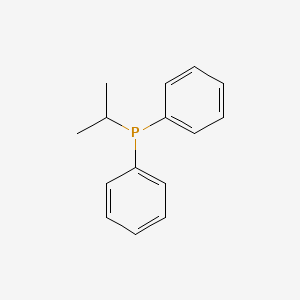

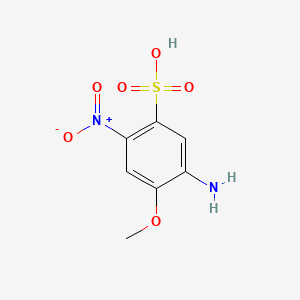

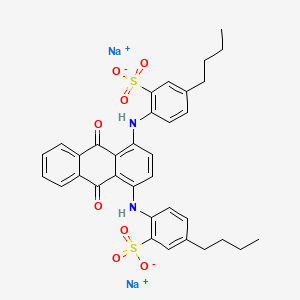

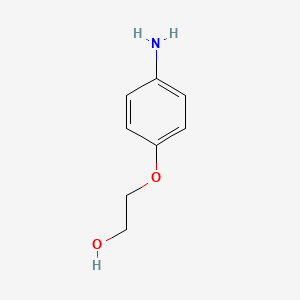

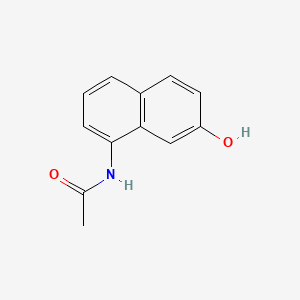

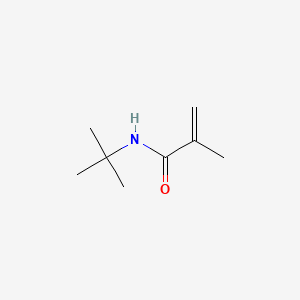

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

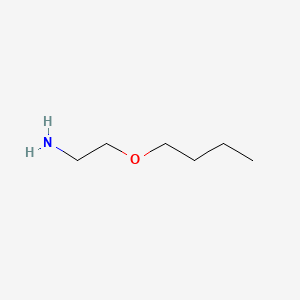

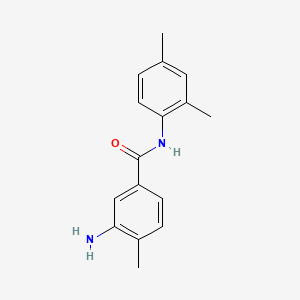

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.